molecular formula C13H25NO2 B2644846 N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine CAS No. 1335042-32-4

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

Cat. No.: B2644846
CAS No.: 1335042-32-4
M. Wt: 227.348
InChI Key: LOEICRCCYRJRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Scientific Research Applications

Chemistry: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is used as an intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions makes it a valuable tool in multi-step organic synthesis .

Biology and Medicine: In biological and medicinal chemistry, Boc-protected amines are used in the synthesis of peptides and other biologically active compounds. The Boc group protects the amine functionality during the synthesis and can be removed under mild conditions to yield the desired product .

Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its use in protecting amines during synthesis helps in the efficient production of high-purity compounds .

Mechanism of Action

The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Safety and Hazards

The safety data sheet for N-Boc-hydroxylamine, a similar compound, suggests that it causes severe skin burns and eye damage . It is recommended to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

A recent paper describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This could potentially be applied to “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” and other similar compounds in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine typically involves the reaction of 2-methyl-hept-6-ene-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Boc-piperazine
  • N-Boc-ethyl oxamate
  • N-Boc-allylic amines

Comparison: N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine is unique due to its specific structure, which includes a hept-6-ene backbone and a methyl group at the 2-position. This structure provides distinct reactivity and stability compared to other Boc-protected amines. For example, N-Boc-piperazine and N-Boc-ethyl oxamate have different backbone structures, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

tert-butyl N-(6-methylhept-1-en-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEICRCCYRJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.